molecular formula C16H17N3O2S B6507400 N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 933230-32-1

N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No. B6507400
CAS RN: 933230-32-1
M. Wt: 315.4 g/mol
InChI Key: OZRUBLBNBNWNSF-UHFFFAOYSA-N
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Description

“N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” is a complex organic compound. It contains a benzyl group, a cyclopenta[d]pyrimidin-4-yl group, and an acetamide group . The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several rings and functional groups. The cyclopenta[d]pyrimidin-4-yl group, for example, is a fused ring system with both pyrimidine and cyclopentane rings . The exact structure would depend on the specific positions and orientations of these groups .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzyl group, for example, could undergo reactions typical of aromatic compounds, while the acetamide group could participate in reactions involving the carbonyl group or the amide nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar acetamide group could influence its solubility in different solvents, while the aromatic benzyl group could contribute to its UV/Vis absorption properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Without more information, it’s difficult to predict exactly how this compound might interact with biological systems .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science, among others .

properties

IUPAC Name

N-benzyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-14(17-9-11-5-2-1-3-6-11)10-22-15-12-7-4-8-13(12)18-16(21)19-15/h1-3,5-6H,4,7-10H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRUBLBNBNWNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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